molecular formula C10H13BrN2 B1401083 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1242446-40-7

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Cat. No. B1401083
M. Wt: 241.13 g/mol
InChI Key: UXESNRIBGMVUGI-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 . It has a molecular weight of 227.1 g/mol . The IUPAC name for this compound is 4-bromo-2-(1-pyrrolidinyl)pyridine .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is 1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . The canonical SMILES string is C1CCN(C1)C2=NC=CC(=C2)Br .


Physical And Chemical Properties Analysis

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has a molecular weight of 227.10 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has one rotatable bond . The topological polar surface area is 16.1 Ų .

Scientific Research Applications

Antimicrobial Activity

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine and its derivatives have been explored for their antimicrobial properties. For instance, a study conducted by Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and evaluated their antimicrobial activity against a variety of bacteria. The minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating significant antimicrobial potential (Bogdanowicz et al., 2013).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex molecules with potential applications in various fields. Tovee et al. (2010) reported the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine to yield a compound with potential applications in metal-binding. This study highlights the versatility of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine in synthesizing novel compounds (Tovee et al., 2010).

Suzuki Cross-Coupling Reaction

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine has been employed in Suzuki cross-coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. Ahmad et al. (2017) used a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, demonstrating the compound's utility in advanced organic synthesis (Ahmad et al., 2017).

Lewis Base Applications

The compound also finds applications in the creation of Lewis bases. Kleoff et al. (2019) adapted syntheses of electron-rich, dialkylamino-substituted terpyridines, where 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine played a key role. These synthesized compounds were predicted to have high methyl cation affinities, indicating their potential as super Lewis bases (Kleoff et al., 2019).

Synthesis of Anticancer Intermediates

This compound is also significant in synthesizing intermediates for anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, derived from 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine (Zhang et al., 2018).

properties

IUPAC Name

4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXESNRIBGMVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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